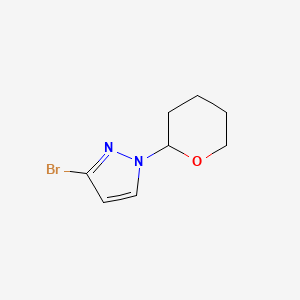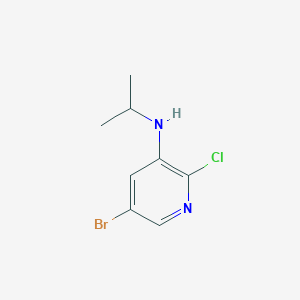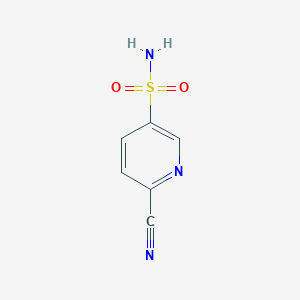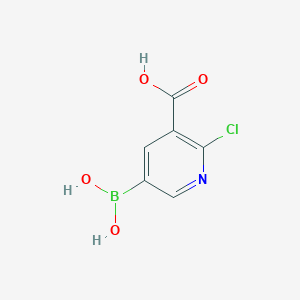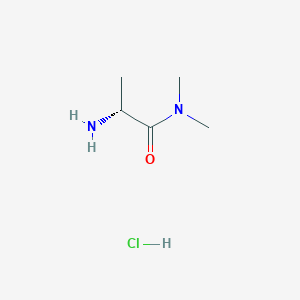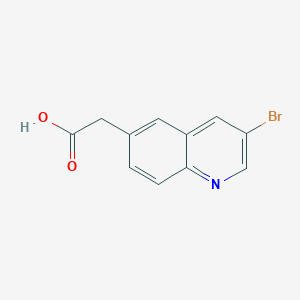
2-(3-Bromoquinolin-6-yl)acetic acid
Overview
Description
“2-(3-Bromoquinolin-6-yl)acetic acid” is a chemical compound with the CAS Number: 1022091-93-5 . It has a molecular weight of 266.09 and its IUPAC name is (3-bromo-6-quinolinyl)acetic acid . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The molecular formula of “2-(3-Bromoquinolin-6-yl)acetic acid” is C11H8BrNO2 . The InChI code is 1S/C11H8BrNO2/c12-9-5-8-3-7(4-11(14)15)1-2-10(8)13-6-9/h1-3,5-6H,4H2,(H,14,15) .Physical And Chemical Properties Analysis
“2-(3-Bromoquinolin-6-yl)acetic acid” is a white to yellow solid . It has a molecular weight of 266.09 . The compound is typically stored at room temperature .Scientific Research Applications
Fluorescent Brightening Agents
Research by Rangnekar and Shenoy (1987) explored the synthesis of 2-aryl-6-bromoquinolines, which are structurally related to 2-(3-Bromoquinolin-6-yl)acetic acid. These compounds were investigated for their potential use as fluorescent brightening agents. This indicates a potential application of 2-(3-Bromoquinolin-6-yl)acetic acid in enhancing the brightness and whiteness of materials like fabrics, papers, and detergents through fluorescence. (Rangnekar & Shenoy, 1987).
Intermediate in Medicinal Chemistry
Fei Lei et al. (2015) worked on synthesizing a compound which is an important intermediate in PI3K/mTOR inhibitors, demonstrating that bromoquinolinyl compounds can serve as critical intermediates in the development of important medical treatments. This suggests that 2-(3-Bromoquinolin-6-yl)acetic acid could be valuable in the synthesis of various pharmacologically active molecules. (Fei Lei et al., 2015).
Anticonvulsant Activity
Wassim El Kayal et al. (2019) synthesized a series of compounds derived from a similar structure, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, and evaluated their anticonvulsant activity. This highlights the potential use of similar compounds like 2-(3-Bromoquinolin-6-yl)acetic acid in the development of new anticonvulsant drugs. (Wassim El Kayal et al., 2019).
Antimicrobial Applications
Mahwish Arshad et al. (2022) investigated the antibacterial activities of 6-Bromoquinolin-4-ol derivatives against drug-resistant bacteria. This implies the potential application of 2-(3-Bromoquinolin-6-yl)acetic acid in developing new antimicrobial agents, particularly against resistant strains like MRSA and ESBL-producing E. coli. (Mahwish Arshad et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-(3-bromoquinolin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-5-8-3-7(4-11(14)15)1-2-10(8)13-6-9/h1-3,5-6H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGUOWWMXHPEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731516 | |
| Record name | (3-Bromoquinolin-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromoquinolin-6-yl)acetic acid | |
CAS RN |
1022091-93-5 | |
| Record name | (3-Bromoquinolin-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1526619.png)



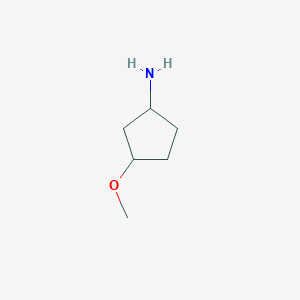
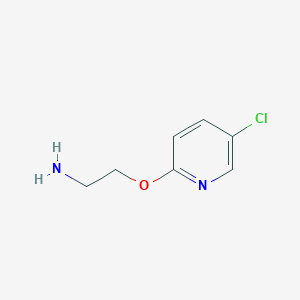
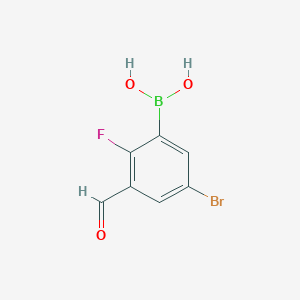
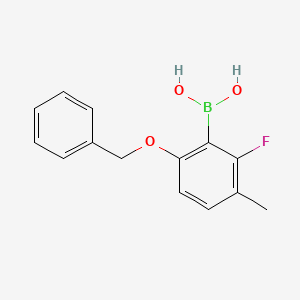
![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)
